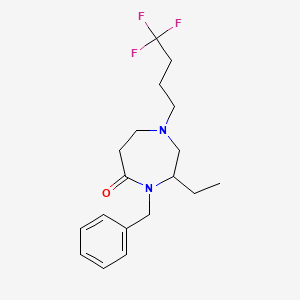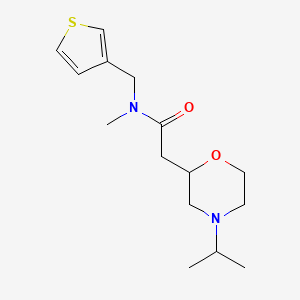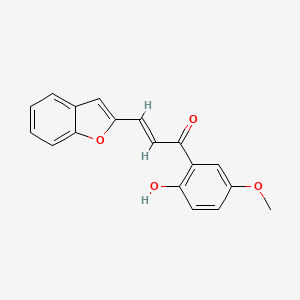![molecular formula C18H18ClNO3 B5363135 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5363135.png)
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol, also known as CTEP, is a small molecule drug that has been studied extensively for its potential therapeutic applications. CTEP belongs to the class of compounds known as mGluR5 antagonists and has been shown to modulate glutamate signaling in the brain.
Mécanisme D'action
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol acts as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). The compound binds to the receptor and prevents the activation of downstream signaling pathways that are involved in glutamate signaling. This modulation of glutamate signaling has been shown to have therapeutic potential in a range of neurological and psychiatric disorders.
Biochemical and physiological effects:
The modulation of glutamate signaling by this compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety and depression. Additionally, the compound has been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor and study its effects on glutamate signaling. However, one limitation of using this compound is its potential off-target effects, as the compound may interact with other receptors or signaling pathways. Additionally, the use of this compound in animal models may not fully reflect the effects of the compound in humans.
Orientations Futures
There are several future directions for 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol research. One area of focus is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials. Additionally, the potential therapeutic applications of this compound in a range of neurological and psychiatric disorders continue to be studied. Finally, the use of this compound in combination with other drugs or therapies is an area of interest, as it may enhance the therapeutic effects of these treatments.
Méthodes De Synthèse
The synthesis of 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol involves a series of chemical reactions that start with the reaction of 4-chlorophenyl isocyanate with morpholine to form 2-(4-chlorophenyl)morpholine. This intermediate is then reacted with 2-bromoacetylphenol to form this compound. The synthesis of this compound has been optimized to produce high yields and purity for use in research studies.
Applications De Recherche Scientifique
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. The compound has been shown to modulate glutamate signaling in the brain, which is involved in a range of physiological processes, including learning and memory, synaptic plasticity, and neuronal survival. This compound has been studied in animal models of various disorders, including anxiety, depression, addiction, and autism spectrum disorders.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-2-(3-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-15-6-4-14(5-7-15)17-12-20(8-9-23-17)18(22)11-13-2-1-3-16(21)10-13/h1-7,10,17,21H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABQEVBUAREKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC(=CC=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3R*,3aR*,7aR*)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363066.png)
![1'-benzyl-N-[(3-methylisoxazol-5-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5363069.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5363075.png)

![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5363089.png)

![3-[1-(1-benzyl-4-piperidinyl)-3-azetidinyl]pyridine](/img/structure/B5363103.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363107.png)
![3-({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5363122.png)

![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)

